N-(4-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound characterized by the presence of fluorophenyl groups and a pteridinyl sulfanyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pteridinyl core, followed by the introduction of the fluorophenyl groups and the sulfanyl acetamide moiety. Common reagents used in these reactions include fluorobenzene derivatives, acylating agents, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives
Scientific Research Applications
N-(4-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl groups and the pteridinyl sulfanyl acetamide structure allow the compound to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares structural similarities with N-(4-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide, particularly in the presence of aromatic rings and functional groups.
N-[(4-fluorophenyl)(3-pyridinyl)methyl]acetamide: Another related compound with fluorophenyl groups and acetamide functionality.
Uniqueness
This compound is unique due to its specific combination of fluorophenyl groups and the pteridinyl sulfanyl acetamide structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C21H15F2N5O2S |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F2N5O2S/c22-14-3-1-13(2-4-14)11-28-20(30)18-19(25-10-9-24-18)27-21(28)31-12-17(29)26-16-7-5-15(23)6-8-16/h1-10H,11-12H2,(H,26,29) |
InChI Key |
XUCKOOJCZLZNCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.